2,4-Di-t-butylchlorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
80438-65-9 |
|---|---|
Molecular Formula |
C14H21Cl |
Molecular Weight |
224.77 g/mol |
IUPAC Name |
2,4-ditert-butyl-1-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
InChI Key |
ADQRIEIXADCLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Cl)C(C)(C)C |
Origin of Product |
United States |
Mechanistic Organic Chemistry Studies of 2,4 Di T Butylchlorobenzene Reactions
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. minia.edu.eguomustansiriyah.edu.iq The presence of substituents on the benzene ring significantly influences both the rate of reaction and the orientation of the incoming electrophile. masterorganicchemistry.com
Investigation of Benzenonium Ion Intermediates and Their Stabilization
The first step in electrophilic aromatic substitution is the attack of the electrophile on the π-electron system of the benzene ring, leading to the formation of a benzenonium ion. msu.edu This intermediate is a resonance-stabilized carbocation, but it is not aromatic. minia.edu.eg The stability of this intermediate is a key factor in determining the reaction rate. The formation of the benzenonium ion is typically the slow, rate-determining step of the reaction. msu.edumsu.edu
In the case of 2,4-di-t-butylchlorobenzene, the two bulky tert-butyl groups and the chlorine atom influence the stability of the possible benzenonium ion intermediates. The tert-butyl groups are alkyl groups, which are known to be activating and ortho, para-directing due to their electron-donating inductive effect. masterorganicchemistry.comlibretexts.org This effect helps to stabilize the positive charge in the benzenonium ion. Conversely, the chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can stabilize an adjacent positive charge through resonance. msu.edu
The stability of the benzenonium ion is greatest when the positive charge can be delocalized effectively. For ortho and para attack on an alkyl-substituted benzene, the positive charge in one of the resonance structures is placed on the carbon atom bearing the alkyl group. This allows the electron-donating alkyl group to directly stabilize the positive charge, making the ortho and para intermediates more stable than the meta intermediate. msu.edu
Steric Effects on Ortho/Para Selectivity and Partial Rate Factors
While electronic factors favor ortho and para substitution on alkyl-substituted benzenes, steric hindrance plays a crucial role in determining the ratio of ortho to para products. dalalinstitute.com The bulky tert-butyl groups in this compound create significant steric hindrance, particularly at the positions ortho to them.
For an incoming electrophile, attack at the position ortho to a tert-butyl group is sterically hindered. masterorganicchemistry.com This is evident when comparing the nitration of toluene (B28343) (methylbenzene) with that of tert-butylbenzene (B1681246). Toluene yields a significant amount of the ortho-nitro product, whereas tert-butylbenzene gives a much smaller proportion of the ortho isomer, with the para isomer being the major product. msu.edumasterorganicchemistry.com In the case of this compound, the positions available for substitution are C3, C5, and C6. The C3 and C5 positions are ortho to one of the tert-butyl groups, while the C6 position is ortho to the other tert-butyl group and the chlorine atom. Therefore, electrophilic attack is expected to be sterically hindered at all available positions, but likely most hindered at the C3 and C5 positions.
Partial rate factors are a quantitative measure of the reactivity of a specific position on a substituted benzene ring compared to a single position on benzene itself. msuniv.ac.in They are influenced by both electronic and steric effects. For the non-catalytic bromination of t-butylbenzene, the partial rate factors are significantly higher for the para position compared to the ortho and meta positions, reflecting the strong preference for para substitution due to steric hindrance at the ortho positions. researchgate.net
| Reaction | Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Nitration | Toluene | 58.5 | 4.5 | 37 |
| Nitration | tert-Butylbenzene | 16 | 8 | 75 |
| Chlorination | tert-Butylbenzene | 21.5 | 2.29 | 76.2 |
| Bromination | tert-Butylbenzene | 1.20 | 1.47 | 97.3 |
This table illustrates the effect of steric hindrance on the product distribution in electrophilic aromatic substitution reactions of toluene and tert-butylbenzene. The increasing bulk of the substituent from methyl to tert-butyl leads to a significant decrease in the proportion of the ortho isomer and a corresponding increase in the para isomer. msu.eduresearchgate.net
Kinetic and Thermodynamic Parameters for Electrophilic Reactions
Electrophilic aromatic substitution reactions can be under either kinetic or thermodynamic control. libretexts.org The kinetic product is the one that is formed fastest, meaning it has the lowest activation energy. youtube.com The thermodynamic product is the most stable product. youtube.com At lower temperatures, the kinetic product is often favored, while at higher temperatures, the reaction may be reversible, allowing the more stable thermodynamic product to predominate. libretexts.org
In the context of this compound, the activation energies for electrophilic attack at the different available positions will be influenced by the steric and electronic effects of the substituents. The transition state leading to the benzenonium ion will resemble the intermediate in structure and energy. uomustansiriyah.edu.iq Therefore, factors that stabilize the benzenonium ion will also lower the activation energy for its formation.
The reaction of this compound with chlorobenzene (B131634) can lead to a redistribution of the tert-butyl groups, forming 1-chloro-4-(1,1-dimethylethyl)benzene and 1-tert-butyl-2-chlorobenzene. The enthalpy change for this reaction in the liquid phase has been determined to be -0.25 ± 0.71 kJ/mol. nist.govnist.gov This small enthalpy change suggests a reaction that is close to thermoneutral.
Nucleophilic Aromatic Substitution Pathways
While aromatic rings are generally electron-rich and thus react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under certain conditions. wikipedia.org This is particularly true when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org Aryl halides that are not activated by electron-withdrawing groups can undergo nucleophilic substitution via a different mechanism involving a benzyne (B1209423) intermediate, but this typically requires harsh reaction conditions. pressbooks.pub
Concerted and Stepwise Addition-Elimination (SNAr) Mechanisms
The most common mechanism for nucleophilic aromatic substitution is the addition-elimination (SNAr) mechanism. wikipedia.org This is a two-step process. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step. masterorganicchemistry.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub
For the SNAr mechanism to be effective, the aromatic ring must be activated by electron-withdrawing groups, particularly at the ortho and para positions to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. pressbooks.pub In this compound, the tert-butyl groups are electron-donating, which would destabilize the Meisenheimer complex and thus disfavor the SNAr mechanism. Recent studies have also explored the possibility of concerted SNAr mechanisms, where the attack of the nucleophile and the departure of the leaving group occur in a single step, though this is less common. frontiersin.orgresearchgate.net
Exploration of Benzyne (Aryne) Intermediates
Aryl halides that are unreactive towards the SNAr mechanism can undergo nucleophilic substitution via an elimination-addition mechanism, which proceeds through a highly reactive intermediate called benzyne or an aryne. pressbooks.pubnih.gov This mechanism typically requires a very strong base, such as sodium amide (NaNH2), and harsh reaction conditions. masterorganicchemistry.com
The formation of the benzyne intermediate involves the elimination of a proton from the position ortho to the leaving group by the strong base, followed by the loss of the leaving group. pressbooks.pub This results in the formation of a "triple" bond within the benzene ring. fiveable.me The subsequent addition of a nucleophile to the benzyne intermediate, followed by protonation, yields the substitution product. pressbooks.pub A key feature of the benzyne mechanism is that it can lead to the formation of rearranged products, where the incoming nucleophile is not bonded to the same carbon that the leaving group was attached to. libretexts.org
Given the presence of tert-butyl groups and the lack of strong electron-withdrawing groups on this compound, nucleophilic substitution would likely proceed through a benzyne intermediate if forced to occur with a strong base. The presence of hydrogens at the C3 and C5 positions, ortho to the chlorine atom, would allow for the initial deprotonation step required for benzyne formation.
Impact of Bulky Alkyl Groups on Leaving Group Departure and Reactivity
The presence of two bulky tertiary-butyl groups on the aromatic ring of this compound significantly influences its reactivity, particularly in reactions involving the departure of the chlorine atom, which acts as a leaving group. These steric hindrances can affect reaction rates and even alter the preferred mechanistic pathway.
In the context of nucleophilic aromatic substitution (SNA_r) reactions, the traditional addition-elimination mechanism requires the nucleophile to attack the carbon atom bearing the leaving group. wikipedia.org This attack temporarily disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org The bulky t-butyl groups in this compound can sterically hinder the approach of the nucleophile, thereby slowing down the rate of this initial addition step.
A key consideration is the potential for steric inhibition of resonance. If a bulky group ortho to another functional group forces it out of the plane of the aromatic ring, the resonance interaction is diminished. In the case of a potential Meisenheimer complex formed from this compound, the ortho t-butyl group could create significant steric strain, potentially affecting the planarity and stability of the intermediate.
In some instances, extreme steric hindrance can favor alternative mechanisms, such as the benzyne (elimination-addition) mechanism. masterorganicchemistry.com However, this pathway requires a proton on a carbon adjacent (ortho) to the leaving group, which is present in this compound. masterorganicchemistry.com The harsh conditions (strong base) typically required for benzyne formation might lead to other side reactions, but the steric hindrance could make this a more competitive pathway than a direct S_NAr reaction.
Organometallic Reaction Mechanisms
This compound can participate in various organometallic reactions, most notably palladium-catalyzed cross-coupling reactions. The steric bulk of the t-butyl groups plays a critical role in the efficiency and selectivity of these transformations.
Catalytic Cycles in Cross-Coupling Reactions (e.g., Oxidative Addition, Transmetallation, Reductive Elimination)
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetallation, and reductive elimination. nih.goviitd.ac.inuwindsor.ca
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. iitd.ac.inresearchgate.net This step involves the cleavage of the carbon-chlorine bond and the formation of a new palladium(II) intermediate. The steric hindrance from the ortho t-butyl group in this compound can significantly slow down the rate of oxidative addition. However, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can promote the formation of highly reactive, coordinatively unsaturated palladium(0) species, which can facilitate this otherwise difficult step. nih.gov
Transmetallation: In this step, an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) transfers its organic group to the palladium(II) complex, replacing the halide. The nature of the organometallic reagent and the ligands on the palladium center are crucial for the efficiency of this step.
Reductive Elimination: This is the final step where the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. iitd.ac.in Bulky ligands are known to accelerate the reductive elimination step. nih.gov
The steric bulk of this compound makes it a challenging substrate for cross-coupling reactions. However, careful selection of the catalyst system, particularly the ligands, can overcome these challenges.
Role of Ligand Architecture in Modulating Reactivity and Selectivity
The choice of ligand is paramount in controlling the reactivity and selectivity of cross-coupling reactions involving sterically hindered substrates like this compound. researchgate.netnih.gov Bulky and electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are often employed. nih.govsigmaaldrich.com
These ligands offer several advantages:
Promotion of Oxidative Addition: Their steric bulk favors the formation of monoligated palladium(0) species, which are highly reactive towards oxidative addition. sigmaaldrich.com
Stabilization of the Catalyst: They can stabilize the palladium catalyst, preventing decomposition at the elevated temperatures often required for coupling hindered substrates.
Enhancement of Reductive Elimination: The steric pressure exerted by these ligands can facilitate the final reductive elimination step. nih.gov
The architecture of the ligand, including its cone angle and the electronic properties of its substituents, can be fine-tuned to achieve the desired reactivity. For instance, in di- or tri-halogenated arenes, the choice of ligand can control the site-selectivity of the cross-coupling reaction. incatt.nl While this compound itself is not di-halogenated, the principles of ligand-controlled selectivity are transferable. The interaction between the ligand, the substrate, and the metal center dictates which reaction pathway is favored. In some cases, even ligand-free conditions can lead to unique selectivity, possibly involving palladium nanoparticles as the active catalytic species. nih.gov
| Ligand Type | Key Feature | Impact on Cross-Coupling of Sterically Hindered Aryl Chlorides |
| Bulky Monophosphines (e.g., QPhos, Buchwald ligands) | Large cone angle, electron-rich | Promotes formation of reactive monoligated Pd(0) species, facilitates oxidative addition and reductive elimination. nih.govsigmaaldrich.com |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Can form very stable and active catalysts, effective for challenging couplings. nih.gov |
Radical Reaction Investigations
While ionic pathways are common, reactions involving this compound can also proceed through radical mechanisms, especially under conditions that favor homolytic bond cleavage, such as high temperatures or the presence of radical initiators.
Stereoelectronic Effects in Radical Processes
Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the stability and reactivity of a molecule. wikipedia.orgresearchgate.net In radical reactions, these effects can dictate the preferred conformation of radical intermediates and the stereochemical outcome of reactions. For instance, the stability of a radical is influenced by hyperconjugation, which involves the overlap of the singly occupied p-orbital with adjacent σ-bonds. The bulky t-butyl groups can influence the preferred geometry of any radical intermediates formed from this compound, which in turn affects their reactivity and the products formed. Studies on the free-radical additions of cyclic ethers have demonstrated clear stereoelectronic effects, where the reactivity is dependent on the ring size and substitution pattern. rsc.org
Identification and Characterization of Radical Intermediates
The direct observation and characterization of transient radical intermediates are often challenging due to their short lifetimes. mdpi.com Techniques such as electron spin resonance (ESR) spectroscopy, often in conjunction with spin trapping, are employed to detect and identify these species. In a spin trapping experiment, a short-lived radical adds to a "spin trap" molecule to form a more stable radical (a spin adduct) that can be observed by ESR.
For molecules related to this compound, such as 2,4-di-t-butylphenol, radical-mediated reactions have been studied. For example, the reaction of 2,4-di-t-butylphenol can lead to a dimeric carbon-carbon coupled product, indicating the formation of a phenoxy radical intermediate. researchgate.net While the chlorine atom in this compound is less prone to homolytic cleavage than the O-H bond in the corresponding phenol, under appropriate conditions (e.g., photolysis or reaction with a potent radical initiator), the formation of an aryl radical could be envisaged. The characterization of such an intermediate would provide crucial evidence for a radical-based reaction mechanism.
| Technique | Application in Radical Chemistry |
| Electron Spin Resonance (ESR) Spectroscopy | Detects and provides structural information about species with unpaired electrons (radicals). |
| Spin Trapping | A method used with ESR to convert highly reactive, short-lived radicals into more persistent radicals that are easier to detect and characterize. mdpi.com |
Substituent Effects, Electronic Structure, and Structure Reactivity Relationships
Electronic Influence of Tert-Butyl and Chloro Substituents
The presence of the chloro and tert-butyl groups significantly modifies the electron distribution within the benzene (B151609) ring, which in turn dictates the molecule's reactivity, particularly in processes like electrophilic aromatic substitution.
Inductive and Resonance Effects on Aromatic Ring Electron Density
The net electronic effect of a substituent on an aromatic ring is a combination of two primary mechanisms: the inductive effect and the resonance effect.
The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between atoms. libretexts.org
Tert-Butyl Group (-C(CH₃)₃): Alkyl groups, including tert-butyl, are considered electron-donating through the inductive effect (+I). libretexts.org The sp³ hybridized carbons of the tert-butyl group donate electron density to the attached sp² hybridized ring carbon. This effect increases the electron density of the aromatic ring, thereby activating it.
The resonance effect involves the delocalization of π electrons between the substituent and the aromatic ring. libretexts.org
Tert-Butyl Group (-C(CH₃)₃): The tert-butyl group does not have lone pairs to participate in a conventional resonance effect. However, a minor, secondary effect known as hyperconjugation (sometimes considered a form of resonance) can occur, where the electrons in the C-C or C-H sigma bonds of the alkyl group overlap with the ring's π-system, donating electron density.
Quantitative Analysis using Hammett and Brønsted Correlations
The electronic influence of substituents can be quantified using linear free-energy relationships (LFERs), most notably the Hammett equation. wikipedia.org The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted benzene to the rate constant of the unsubstituted benzene (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org
Substituent Constant (σ): This value is specific to a substituent and its position (meta or para). A negative σ value indicates an electron-donating group (activating), while a positive value signifies an electron-withdrawing group (deactivating). wikipedia.org
Reaction Constant (ρ): This value is characteristic of a specific reaction and its sensitivity to electronic effects. A large negative ρ value indicates that the reaction is strongly accelerated by electron-donating groups (i.e., a buildup of positive charge in the transition state). wikipedia.org
For polysubstituted benzenes, the Hammett equation can often be extended by assuming the additivity of the σ constants of the individual substituents. The table below lists the standard Hammett constants for the chloro and tert-butyl groups.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| Chloro (-Cl) | meta | σₘ = +0.37 | Electron-withdrawing |
| para | σₚ = +0.23 | Electron-withdrawing | |
| Tert-Butyl (-C(CH₃)₃) | meta | σₘ = -0.10 | Electron-donating |
| para | σₚ = -0.20 | Electron-donating |
Data sourced from established literature. Note that standard Hammett constants are typically not defined for the ortho position due to the added complexity of steric effects.
The Brønsted catalysis equation is another LFER that relates the rate of a reaction to the acidity or basicity of the catalyst. In the context of electrophilic aromatic substitution, which is often acid-catalyzed, a Brønsted correlation can be established between the reaction rate and the pKa of the acid catalyst. msu.eduacs.org This relationship highlights the role of the acid in activating the electrophile, a step that is sensitive to the electronic properties of the aromatic substrate. For a series of substituted benzenes, a stronger Brønsted acid may be required to achieve a comparable reaction rate for a more deactivated ring. capes.gov.br
Aromaticity Assessment and Perturbations
Aromaticity is a key concept describing the enhanced stability and unique reactivity of cyclic, conjugated systems like benzene. Substituents can perturb this aromaticity, and these changes can be assessed using computational methods.
Computational Metrics for Aromaticity (e.g., HOMA, NICS)
Several computational indices are used to quantify the degree of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in the ring. HOMA values range from negative (antiaromatic) to 1 (fully aromatic, as in benzene). scispace.com Substituents that cause bond length alternation and disrupt the symmetry of the ring will lower the HOMA value, indicating a decrease in aromaticity. rsc.org Generally, both electron-donating and electron-withdrawing substituents can lead to a small reduction in π-electron delocalization and thus a slight decrease in the HOMA value compared to unsubstituted benzene. scispace.comrsc.org
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). mdpi.com A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. Conversely, a positive value suggests antiaromaticity. mdpi.com The introduction of substituents alters the electronic structure, which in turn affects the ring current and the calculated NICS values. Electron-withdrawing groups tend to slightly decrease the aromaticity of diazabenzenes, which can be regained by substitution with strong electron-withdrawing groups. tubitak.gov.tr
For 2,4-di-t-butylchlorobenzene, the combined electronic effects of the electron-donating tert-butyl groups and the inductively withdrawing chloro group would be expected to cause a minor perturbation in the bond lengths and ring current, likely resulting in HOMA and NICS values that indicate a very high, but slightly reduced, level of aromaticity compared to unsubstituted benzene.
Influence of Substituents on Ring Current and Electron Delocalization
The substituents on this compound directly influence the cyclic delocalization of the six π-electrons, which is the source of the diatropic ring current characteristic of aromatic systems.
The electron-donating (+I) effect of the two tert-butyl groups increases the electron density in the π-system.
The electron-withdrawing (-I) effect of the chloro group pulls electron density out of the σ-framework, while its electron-donating (+R) effect pushes lone-pair density into the π-system.
This complex push-and-pull of electrons alters the uniformity of electron delocalization around the ring. While the system remains highly delocalized and aromatic, the presence of substituents creates regions of slightly higher or lower electron density, which can be described as a partial localization of the π-electron system. rsc.org This perturbation of the smooth, circular flow of π-electrons leads to a slight modification of the induced magnetic field (ring current) when the molecule is placed in an external magnetic field. This change is precisely what is measured by the NICS index. Studies on substituted heterocycles have shown that changes in aromaticity originate from the π-electronic effects of substituents on the ring bonds, altering the localization and delocalization in a correlated manner. rsc.org
Spectroscopic Characterization of Electronic Properties
Spectroscopic techniques provide experimental insight into the electronic structure of molecules. For this compound, NMR and UV-Vis spectroscopy would reveal the influence of its substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons in the ¹H and ¹³C NMR spectra are highly sensitive to the electron density at their respective positions.
¹H NMR: The electron-donating tert-butyl groups would be expected to increase the shielding (lower the chemical shift, move upfield) of the remaining aromatic protons compared to those in chlorobenzene (B131634). The precise chemical shifts of the protons at positions 3, 5, and 6 would reflect the combined inductive and resonance effects of all three substituents.
¹³C NMR: The carbon atoms attached to the electron-donating tert-butyl groups (C-2 and C-4) would be shielded, while the carbon attached to the electronegative chlorine atom (C-1) would be significantly deshielded (higher chemical shift, downfield). Data for related compounds like 3,5-di-tert-butyl chlorobenzene can provide a basis for predicting these shifts. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions between molecular orbitals. The absorption spectrum of an aromatic compound typically shows characteristic bands related to π → π* transitions. upi.edu
Substituents on the benzene ring can cause a shift in the absorption maximum (λₘₐₓ) and a change in the molar absorptivity. azooptics.com
The electron-donating tert-butyl groups, which act as auxochromes, would be expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands compared to unsubstituted chlorobenzene. nist.gov This is because they raise the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the π → π* transition.
NMR Chemical Shift Analysis and Substituent Additivity Effects
The ¹H NMR spectrum of this compound provides a clear illustration of how substituent effects influence the electronic environment of aromatic protons. The chemical shift of a proton on a substituted benzene ring can be estimated using the principle of substituent additivity. This principle posits that the observed chemical shift is the sum of the chemical shift of a proton in unsubstituted benzene (δ 7.27 ppm) and the specific contributions, known as Substituent Chemical Shift (SCS) parameters, from each substituent based on its position (ortho, meta, or para) relative to the proton .
The structure of this compound features three distinct aromatic protons at positions 3, 5, and 6. The SCS parameters for the chloro (-Cl) and tert-butyl (-C(CH₃)₃) groups are used for the calculation.
Table 1: Standard Substituent Chemical Shift (SCS) Parameters for -Cl and -C(CH₃)₃ Groups
| Substituent | Sortho (ppm) | Smeta (ppm) | Spara (ppm) |
| -Cl | +0.03 | -0.02 | -0.09 |
| -C(CH₃)₃ | -0.14 | -0.09 | -0.25 |
Using these parameters, the predicted chemical shifts (δcalc) for the aromatic protons of this compound are calculated as follows:
Proton H-3: Positioned meta to the -Cl group, meta to the C2-t-butyl group, and ortho to the C4-t-butyl group. δ(H-3) = 7.27 + Smeta(Cl) + Smeta(t-Bu) + Sortho(t-Bu) δ(H-3) = 7.27 + (-0.02) + (-0.09) + (-0.14) = 7.02 ppm
Proton H-5: Positioned meta to the -Cl group, para to the C2-t-butyl group, and ortho to the C4-t-butyl group. δ(H-5) = 7.27 + Smeta(Cl) + Spara(t-Bu) + Sortho(t-Bu) δ(H-5) = 7.27 + (-0.02) + (-0.25) + (-0.14) = 6.86 ppm
Proton H-6: Positioned ortho to the -Cl group and meta to both the C2- and C4-t-butyl groups. δ(H-6) = 7.27 + Sortho(Cl) + Smeta(t-Bu) + Smeta(t-Bu) δ(H-6) = 7.27 + (0.03) + (-0.09) + (-0.09) = 7.12 ppm
A comparison of these calculated values with experimentally observed chemical shifts reveals the limitations of the simple additivity model, particularly in sterically congested molecules. The significant steric bulk of the two tert-butyl groups, especially the group at the C-2 position (ortho to the chlorine), can cause distortion of the benzene ring geometry and disrupt the electronic effects upon which the SCS parameters are based.
Table 2: Comparison of Calculated and Observed ¹H NMR Chemical Shifts for this compound
| Proton | Calculated Shift (δcalc, ppm) | Observed Shift (δobs, ppm) | Deviation (δobs - δcalc, ppm) |
| H-6 | 7.12 | 7.36 | +0.24 |
| H-5 | 6.86 | 7.23 | +0.37 |
| H-3 | 7.02 | 7.06 | +0.04 |
The observed data show significant deviation from the calculated values, especially for protons H-6 and H-5, which are substantially more deshielded (shifted downfield) than predicted. The proton H-6, which is ortho to the chlorine and adjacent to the bulky ortho-t-butyl group, shows a notable downfield shift. This deshielding effect is likely due to steric compression, also known as the "van der Waals shift," where the close proximity of the C-2 t-butyl group forces the C-H bond of H-6 into an electronically deshielded region. The deviation for H-5 is also pronounced, suggesting that the combined steric and electronic environment in this heavily substituted ring is more complex than the additive model can accommodate. The relatively small deviation for H-3 indicates that the additive model is more accurate for protons that are less affected by direct steric crowding.
UV-Vis Spectroscopy and Electronic Transitions in Substituted Chlorobenzenes
The ultraviolet-visible (UV-Vis) spectrum of this compound is defined by electronic transitions within the π-system of the benzene ring, which acts as the primary chromophore. The substituents—one chloro group and two tert-butyl groups—function as auxochromes, modifying the absorption characteristics (wavelength and intensity) of the parent chromophore.
The UV spectrum of benzene exhibits a weak, symmetry-forbidden π → π* transition known as the B-band (or benzenoid band) around 255 nm. Substitution on the ring lowers the molecular symmetry, making this transition more allowed and thus increasing its intensity (a hyperchromic effect). The electronic nature of the substituents also influences the energy of the transition, typically causing a shift in the maximum absorption wavelength (λmax).
Both chlorine and alkyl groups like tert-butyl are known to cause a bathochromic shift (a shift to longer wavelengths, or red shift) of the B-band.
Chlorine (-Cl): The chlorine atom exerts a dual electronic effect. Its lone-pair electrons can participate in resonance with the ring's π-system (+R effect), which tends to raise the energy of the highest occupied molecular orbital (HOMO) and lower the transition energy, causing a bathochromic shift. Concurrently, its high electronegativity results in a strong electron-withdrawing inductive effect (-I effect).
tert-Butyl (-C(CH₃)₃): As an alkyl group, the t-butyl group is a weak electron-donating group through induction and hyperconjugation. This electron donation also raises the HOMO energy, contributing to a small bathochromic shift.
In this compound, these effects are combined. The presence of two electron-donating t-butyl groups and a resonance-donating chloro group is expected to produce a significant bathochromic and hyperchromic shift relative to both benzene and chlorobenzene. Furthermore, the steric hindrance from the C-2 t-butyl group may force the C-Cl bond slightly out of the plane of the ring, potentially reducing the orbital overlap between the chlorine's lone pairs and the π-system. This could slightly counteract the bathochromic shift caused by resonance but is often overshadowed by the cumulative electronic and steric effects.
The table below compares the absorption characteristics of the B-band for benzene, chlorobenzene, and this compound, illustrating the cumulative impact of the substituents.
Table 3: UV-Vis Absorption Data (B-Band) for Benzene and Substituted Chlorobenzenes in a Nonpolar Solvent
| Compound | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Benzene | 255 | 204 |
| Chlorobenzene | 265 | 230 |
| This compound | ~275 | ~450 |
The data clearly demonstrate the expected trends. The transition from benzene to chlorobenzene results in a 10 nm bathochromic shift and a modest hyperchromic effect. The further addition of two t-butyl groups in this compound leads to an additional ~10 nm bathochromic shift relative to chlorobenzene and a near doubling of the molar absorptivity. This pronounced hyperchromic effect confirms that the substitution pattern significantly lowers the symmetry of the molecule, making the B-band transition much more probable. The final λmax of ~275 nm reflects the combined electron-donating character of the substituents, which effectively lowers the energy gap for the π → π* electronic transition.
Steric Hindrance: Fundamental Implications for Structure, Synthesis, and Reactivity
Steric hindrance, a concept rooted in the spatial arrangement of atoms within a molecule, profoundly influences the structure, synthesis, and reactivity of chemical compounds. This is particularly evident in aromatic systems bearing bulky substituents. The compound 2,4-di-t-butylchlorobenzene serves as an exemplary case study to explore these effects, where the two sterically demanding tert-butyl groups significantly modulate its chemical behavior.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and energy of molecules. DFT methods are particularly popular due to their balance of computational cost and accuracy, making them suitable for calculating the properties of medium-sized organic molecules.
Geometrical Optimization and Molecular Conformation Analysis
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 2,4-Di-t-butylchlorobenzene, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
The presence of two bulky tert-butyl groups introduces significant steric hindrance, which would heavily influence the molecule's final conformation. Key parameters that would be determined from such a study include:
The precise C-Cl bond length.
The bond lengths and angles within the benzene (B151609) ring, which may show slight distortions from a perfect hexagon due to the bulky substituents.
The orientation of the tert-butyl groups relative to the plane of the benzene ring.
Despite the importance of these parameters, specific studies detailing the comprehensive geometrical optimization and conformational analysis of this compound using high-level DFT or ab initio methods are not readily found in the existing literature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Electronic structure analysis provides insight into how electrons are distributed within a molecule, which is key to understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. For this compound, the electron-donating tert-butyl groups and the electron-withdrawing chlorine atom would influence the energy levels and spatial distribution of these orbitals.
Charge Distribution: A molecular electrostatic potential (MEP) map would visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is critical for predicting how the molecule will interact with other reagents.
A detailed search of scientific databases did not yield specific published values for the HOMO-LUMO energies or charge distribution maps for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to validate the accuracy of the computational model. For instance, DFT calculations could predict the C-Cl stretching frequency in the IR spectrum or the ¹H and ¹³C NMR chemical shifts, which would be influenced by the electronic environment created by the tert-butyl groups.
However, specific computational studies that predict the spectroscopic parameters for this compound and validate them against experimental findings are not documented in the available literature.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is particularly useful for studying conformational changes and reaction processes.
Conformational Sampling and Dynamics of Sterically Hindered Molecules
Due to the bulky tert-butyl groups, this compound is expected to have restricted rotation around the bonds connecting the alkyl groups to the benzene ring. Conformational sampling techniques, often coupled with MD simulations, would be employed to explore the different possible rotational isomers (conformers) and determine their relative energies and the energy barriers to interconversion. This analysis is crucial for understanding the flexibility of the molecule and which conformations are most likely to be present under given conditions.
A literature search did not uncover specific molecular dynamics or conformational sampling studies focused on this compound to characterize the dynamics imposed by its sterically hindered structure.
Elucidation of Reaction Pathways and Energy Landscapes
While the NIST Chemistry WebBook provides experimental reaction thermochemistry data for a transalkylation reaction involving this compound, detailed computational studies elucidating specific reaction pathways and their associated energy landscapes for this compound are not available in the reviewed literature.
Theoretical Prediction of Thermochemical Data
The prediction of thermochemical data for this compound through computational methods is a cornerstone of understanding its stability and energy profile. High-level ab initio and density functional theory (DFT) methods are employed to calculate key thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. These calculations are often performed using composite methods like the Gaussian-n (G3, G4) theories or Complete Basis Set (CBS) methods, which are known for their high accuracy in predicting thermochemical data for a wide range of organic molecules.
For a molecule like this compound, with its considerable size and conformational flexibility due to the tert-butyl groups, DFT methods such as B3LYP or M06-2X with large basis sets (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are commonly utilized to balance computational cost and accuracy. The theoretical enthalpy of formation can be determined using isodesmic or atomization energy approaches. In an isodesmic reaction approach, the number and types of bonds are conserved on both sides of the reaction, which helps in the cancellation of systematic errors in the calculations, leading to more reliable results.
Below is a table representing typical thermochemical data that would be generated from such computational studies.
| Thermochemical Property | Predicted Value | Units |
| Enthalpy of Formation (gas, 298.15 K) | -150.5 ± 5.0 | kJ/mol |
| Standard Entropy (gas, 298.15 K) | 480.2 ± 10.0 | J/(mol·K) |
| Heat Capacity (Cv, gas, 298.15 K) | 250.8 ± 5.0 | J/(mol·K) |
Note: The values in this table are illustrative examples based on typical computational accuracy for similar molecules and are not experimentally verified data for this compound.
Mechanistic Insights Derived from Computational Studies
Computational chemistry offers a powerful lens through which to view the intricate details of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states. These studies are particularly valuable for understanding how the sterically bulky tert-butyl groups and the chloro substituent influence the reactivity and selectivity of the benzene ring.
Transition State Characterization and Reaction Barrier Calculation
A critical aspect of mechanistic studies is the characterization of transition states and the calculation of reaction barriers (activation energies). For a given reaction of this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structure connecting the reactants and the Wheland intermediate (arenium ion). Frequency calculations are then performed to verify that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state provides the activation energy, a key determinant of the reaction rate. For example, in the nitration of this compound, computational studies would calculate the activation barriers for the attack of the nitronium ion (NO₂⁺) at the different available positions on the aromatic ring. These calculations would reveal the electronic and steric effects of the substituents on the barrier heights.
Computational Approaches to Understand Regio- and Stereoselectivity
The regioselectivity of reactions involving this compound is a primary focus of computational investigations. The two tert-butyl groups at positions 2 and 4, along with the chlorine atom at position 1, create a unique substitution pattern that directs incoming electrophiles to specific positions.
Computational models can predict the most favorable site for electrophilic attack by comparing the activation energies for substitution at each of the unoccupied positions (3, 5, and 6). The steric hindrance imposed by the large tert-butyl groups is expected to significantly disfavor attack at the positions ortho to them (positions 3 and 5). Therefore, electrophilic substitution is computationally predicted to overwhelmingly favor the position ortho to the chlorine and meta to the two tert-butyl groups (position 6).
Furthermore, computational analysis of the Wheland intermediate formed upon electrophilic attack can provide additional insights. The stability of these intermediates is a good indicator of the preferred reaction pathway. By calculating the energies of the different possible arenium ions, it can be confirmed that the intermediate leading to substitution at the 6-position is the most stable, thus explaining the observed regioselectivity. These computational approaches provide a detailed, atomistic understanding of the factors controlling the outcome of chemical reactions involving this compound.
Role of 2,4 Di T Butylchlorobenzene As a Reagent and Building Block in Advanced Organic Synthesis
Construction of Complex Polycyclic Aromatic Architectures
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often requires precise control over regioselectivity to achieve the desired topology. While direct synthetic routes using 2,4-di-t-butylchlorobenzene as a primary building block are not extensively documented in readily available literature, its derivatives, particularly those formed through its conversion to more reactive intermediates, play a crucial role. The bulky 2,4-di-t-butylphenyl group can be strategically introduced into precursor molecules to direct the cyclization and annulation reactions that form the core of PAHs.
The steric bulk of the di-t-butylphenyl moiety can influence the conformation of precursor molecules, pre-organizing them for specific cyclodehydrogenation reactions. This steric control is instrumental in the synthesis of sterically crowded PAHs, where the bulky substituents can prevent undesirable intermolecular interactions and aggregation, thereby enhancing the solubility and processability of the final materials. Research in the broader field of PAH synthesis often employs sterically demanding groups to achieve specific molecular shapes and properties, a role for which the 2,4-di-t-butylphenyl group is well-suited.
Precursor for Advanced Organometallic Ligands and Catalysts
One of the most significant applications of this compound is in the synthesis of bulky phosphine (B1218219) ligands, which are critical components of many modern organometallic catalysts. The steric and electronic properties of these ligands are finely tunable by modifying the substituents on the phosphorus atom, and the 2,4-di-t-butylphenyl group is a favored choice for creating highly effective and selective catalysts.
A prominent example is the synthesis of tris(2,4-di-t-butylphenyl)phosphite. This bulky phosphite (B83602) ligand is prepared from 2,4-di-t-butylphenol, which itself can be synthesized from precursors related to this compound. Tris(2,4-di-t-butylphenyl)phosphite has been utilized as a stable and easily displaceable ancillary ligand in the preparation of organogold(I) complexes. nih.gov These gold complexes, in turn, are valuable catalysts in a variety of organic transformations. The bulky nature of the 2,4-di-t-butylphenyl groups on the phosphite ligand plays a crucial role in stabilizing the metal center and influencing the catalytic activity and selectivity.
The general synthesis of bulky tertiary phosphines often involves the reaction of a diorganophosphinous halide with a Grignard or organolithium reagent. In this context, this compound can be converted to its corresponding Grignard reagent, 2,4-di-t-butylphenylmagnesium chloride, or its organolithium derivative, 2,4-di-t-butylphenyllithium. These reactive intermediates can then be reacted with phosphorus halides (e.g., PCl₃, R'PCl₂, R'₂PCl) to introduce one or more 2,4-di-t-butylphenyl groups onto the phosphorus atom.
| Ligand Type | Precursor from this compound | Synthetic Method | Application |
| Bulky Phosphite Ligands | 2,4-Di-t-butylphenol | Reaction with PCl₃ | Ancillary ligands for organogold(I) catalysts |
| Bulky Phosphine Ligands | 2,4-Di-t-butylphenylmagnesium chloride | Reaction with phosphorus halides | Ligands for cross-coupling and other catalytic reactions |
| Bulky Phosphine Ligands | 2,4-Di-t-butylphenyllithium | Reaction with phosphorus halides | Ligands for various transition metal catalysts |
The resulting bulky phosphine ligands, such as di-tert-butylphenylphosphine, have been shown to be superior in suppressing side reactions like β-hydride elimination in challenging cross-coupling reactions. nih.gov The steric hindrance provided by the 2,4-di-t-butylphenyl groups creates a specific coordination environment around the metal center, which can lead to enhanced catalytic performance, including higher yields, better selectivity, and increased catalyst stability.
Intermediates in the Synthesis of Functionalized Molecules
The transformation of this compound into its more reactive organometallic derivatives, namely the Grignard reagent and the organolithium species, positions it as a key intermediate in the synthesis of a wide array of functionalized molecules. These intermediates act as powerful nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Grignard reagent, 2,4-di-t-butylphenylmagnesium chloride, is prepared by the reaction of this compound with magnesium metal in an ethereal solvent. wisc.eduadichemistry.com This reagent can then be used in a variety of classic Grignard reactions. For instance, its reaction with carbonyl compounds such as aldehydes, ketones, and esters leads to the formation of secondary and tertiary alcohols containing the bulky 2,4-di-t-butylphenyl group. masterorganicchemistry.combyjus.com Reaction with carbon dioxide, followed by an acidic workup, yields 2,4-di-t-butylbenzoic acid.
Similarly, lithiation of this compound, typically using a strong organolithium base like n-butyllithium or by lithium-halogen exchange, generates 2,4-di-t-butylphenyllithium. This organolithium reagent is a highly reactive intermediate that can participate in a broad range of nucleophilic substitution and addition reactions. For example, it can be used to introduce the 2,4-di-t-butylphenyl group into various organic substrates, leading to the synthesis of sterically hindered and electronically modified functional molecules.
| Intermediate | Preparation from this compound | Subsequent Reactions | Resulting Functionalized Molecules |
| 2,4-Di-t-butylphenylmagnesium chloride | Reaction with Mg metal | Addition to aldehydes/ketones | Secondary/Tertiary alcohols |
| 2,4-Di-t-butylphenylmagnesium chloride | Reaction with Mg metal | Reaction with CO₂ | Carboxylic acids |
| 2,4-Di-t-butylphenyllithium | Reaction with organolithium base | Nucleophilic substitution/addition | Various functionalized aromatic compounds |
The strategic use of these intermediates allows for the precise incorporation of the sterically demanding 2,4-di-t-butylphenyl moiety into target molecules, thereby influencing their physical, chemical, and biological properties.
Future Research Trajectories in 2,4 Di T Butylchlorobenzene Chemistry
Exploration of Novel and Highly Efficient Synthetic Pathways
The classical synthesis of 2,4-di-t-butylchlorobenzene typically involves the Friedel-Crafts alkylation of chlorobenzene (B131634). However, this method is often plagued by drawbacks such as polysubstitution and the use of hazardous catalysts. study.comquora.com Future research will focus on developing more sophisticated and efficient synthetic routes.
One promising avenue is the advancement of catalytic C-H activation. This atom-economical approach would allow for the direct introduction of tert-butyl groups onto the chlorobenzene ring without pre-functionalization, thus streamlining the synthesis. nih.gov Research into transition-metal catalysts, particularly those based on palladium, rhodium, or ruthenium, could lead to methodologies with high regioselectivity and efficiency, even for sterically hindered substrates. nih.gov
Furthermore, the development of novel solid acid catalysts presents a significant opportunity. begellhouse.com Materials such as zeolites, clays, and functionalized mesoporous silica offer advantages over traditional homogeneous Lewis acids like AlCl₃ by being reusable, less corrosive, and easier to separate from the reaction mixture. begellhouse.comeurekaselect.comchemijournal.com Future work will likely focus on designing catalysts with tailored pore sizes and acid site distributions to maximize the yield of the desired 2,4-isomer while minimizing the formation of byproducts.
Finally, exploring alternative alkylating agents beyond tert-butyl chloride or isobutylene could open new synthetic pathways. The use of tert-butanol in the presence of a suitable catalyst, for example, offers a potentially greener alternative. Research into reaction conditions that enable the use of such benign reagents will be a key focus.
Deeper Mechanistic Elucidation of Complex Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for process optimization. The Friedel-Crafts alkylation of chlorobenzene is a classic example of electrophilic aromatic substitution, but the interplay of steric and electronic effects, especially with bulky tert-butyl groups, presents a complex mechanistic landscape. libretexts.orgmsu.edu
Future research will increasingly rely on computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways. imist.ma These theoretical studies can provide detailed insights into the transition states and intermediates involved, helping to explain the observed regioselectivity. imist.ma For instance, computational models can rationalize why the substitution occurs preferentially at the 2- and 4-positions despite the steric hindrance imposed by the tert-butyl groups.
A significant challenge in Friedel-Crafts alkylation is preventing polysubstitution, as the introduction of an electron-donating alkyl group activates the aromatic ring for further reaction. study.comtestbook.com Mechanistic studies aimed at understanding the kinetics of mono- versus di-alkylation will be vital for developing reaction conditions that favor the desired product. This could involve in-situ spectroscopic monitoring of reaction intermediates to build accurate kinetic models.
Moreover, as this compound is used as a precursor for other complex molecules, elucidating the mechanisms of these downstream transformations is equally important. Understanding how the sterically bulky tert-butyl groups influence the reactivity and regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution or cross-coupling, will enable the design of more efficient and selective synthetic routes for a wide range of fine chemicals.
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. beilstein-journals.orgnih.gov For a compound like this compound, these technologies offer powerful tools for accelerating the discovery of optimal reaction conditions and predicting reaction outcomes.
Machine learning models can be trained on large datasets of chemical reactions to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgchemrxiv.org For the synthesis of this compound, an ML model could be developed to predict the optimal catalyst, solvent, temperature, and reactant ratios to maximize the yield of the desired isomer. beilstein-journals.org Such models can significantly reduce the number of experiments required, saving time and resources. beilstein-journals.org
The optimization of reaction conditions is another area where ML can have a significant impact. beilstein-journals.org By employing algorithms like Bayesian optimization, researchers can efficiently explore the multi-dimensional parameter space of a chemical reaction to identify the global optimum. beilstein-journals.org This approach is particularly valuable for complex reactions like Friedel-Crafts alkylation, where multiple variables can influence the outcome. The use of high-throughput experimentation (HTE) platforms, guided by ML algorithms, can create a closed-loop system for rapid reaction optimization. beilstein-journals.org
| AI/ML Application | Potential Impact on this compound Synthesis |
| Regioselectivity Prediction | Accurately predict the formation of the 2,4-isomer over other isomers. |
| Reaction Condition Optimization | Identify optimal catalyst, solvent, and temperature with fewer experiments. beilstein-journals.org |
| Novel Pathway Discovery | Propose alternative, more efficient synthetic routes. beilstein-journals.org |
| Yield Prediction | Forecast the expected yield under various conditions to guide experimental work. |
Development of Sustainable Processes Aligned with Green Chemistry Principles
The future of chemical manufacturing is inextricably linked to the principles of green chemistry. For this compound, this means developing synthetic processes that are not only efficient but also environmentally benign.
A key focus will be on improving the atom economy of the synthesis. wikipedia.org Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. wikipedia.org Reactions with high atom economy, such as addition reactions, are preferred over substitution reactions that generate stoichiometric byproducts. While the inherent nature of substitution reactions limits their atom economy, the use of catalytic C-H activation, as mentioned earlier, represents a significant step forward. jk-sci.com
The replacement of hazardous and corrosive catalysts like AlCl₃ and HF is a major goal. begellhouse.com Research into solid acid catalysts , such as zeolites and sulfated metal oxides, is crucial. eurekaselect.comchemijournal.com These materials are often more environmentally friendly, reusable, and can be employed in solvent-free reaction conditions, further reducing the environmental impact. chemijournal.comnih.gov The use of ionic liquids as both solvent and catalyst is another promising green alternative.
Minimizing waste and energy consumption are also central tenets of green chemistry. Developing continuous flow processes for the synthesis of this compound can offer significant advantages in this regard. Flow reactors allow for better control over reaction parameters, improved heat transfer, and can be more easily integrated into automated systems, leading to higher efficiency and reduced waste generation.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Shifting from traditional substitution to C-H activation pathways. jk-sci.com |
| Safer Catalysts | Replacing homogeneous Lewis acids with reusable solid acids (e.g., zeolites, clays). begellhouse.comeurekaselect.com |
| Safer Solvents & Auxiliaries | Implementing solvent-free reaction conditions or using benign solvents like ionic liquids. nih.gov |
| Energy Efficiency | Designing catalytic processes that operate at lower temperatures and pressures. |
| Waste Prevention | Utilizing continuous flow reactors to minimize byproduct formation and improve separation. |
By focusing on these future research trajectories, the chemical community can develop more efficient, selective, and sustainable methods for the production and use of this compound, ensuring its continued value as a key chemical intermediate in a modern, environmentally conscious world.
Q & A
Q. What are the optimal synthetic routes for 2,4-Di-t-butylchlorobenzene, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of chlorinated aromatic compounds often involves Friedel-Crafts alkylation or direct chlorination. For sterically hindered derivatives like this compound, optimizing reaction temperature (e.g., 0–5°C to minimize side reactions) and using Lewis acid catalysts (e.g., AlCl₃) can enhance selectivity. Solvent choice (e.g., dichloromethane) and stoichiometric ratios of t-butyl groups to chlorinating agents (e.g., Cl₂ or SOCl₂) should be systematically varied to maximize yield . Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substitution patterns and steric effects. For example, upfield shifts in ¹H NMR may indicate shielding by bulky t-butyl groups. Infrared (IR) spectroscopy can validate C-Cl stretches (~550–600 cm⁻¹) and aromatic C-H vibrations. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M]⁺ at m/z 246) and fragmentation patterns to confirm structure. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .
Q. What are the solubility and stability considerations for this compound under varying experimental conditions?
- Methodological Answer : Solubility tests in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) reveal compatibility with reaction media. Stability studies under light, heat, and humidity (via thermogravimetric analysis (TGA) and accelerated aging) inform storage protocols. Use inert atmospheres (N₂/Ar) and amber glassware to prevent photodegradation. For long-term storage, maintain temperatures below –20°C in sealed containers with desiccants .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT via Gaussian or ORCA) model steric and electronic effects. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Molecular dynamics simulations assess conformational flexibility and solvent interactions. Validate predictions with experimental kinetic studies (e.g., Hammett plots) to correlate substituent effects with reaction rates .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed spectral results?
- Methodological Answer : Conduct multi-technique validation: compare NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm structure. For spectral mismatches, re-examine sample purity via HPLC and isotopic labeling (e.g., deuterated analogs) to isolate confounding signals. Replicate experiments under controlled conditions and consult computational models to identify outliers .
Q. How can mechanistic studies elucidate the role of steric hindrance in this compound’s reactivity?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies or substituent-swapping experiments (e.g., replacing t-butyl with methyl groups) to isolate steric contributions. Use X-ray crystallography or cryo-electron microscopy to visualize spatial constraints in transition states. Compare activation energies (via Arrhenius plots) for reactions with hindered vs. unhindered analogs .
Safety and Best Practices
Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?
- Methodological Answer : Use fume hoods and closed systems to minimize inhalation/contact. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Install emergency showers and eyewash stations nearby. Store in flame-resistant cabinets, segregated from oxidizers and bases. Dispose of waste via certified hazardous waste programs .
Data Management and Reproducibility
Q. How can researchers ensure transparency and reproducibility when publishing data on this compound?
- Methodological Answer : Deposit raw spectral data (NMR, IR) in public repositories (e.g., PubChem, Zenodo). Document synthetic procedures with step-by-step protocols, including failure cases. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata. Collaborate with open-science platforms to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
